molecular formula C15H26S B136844 3-Undecylthiophene CAS No. 129607-86-9

3-Undecylthiophene

Cat. No. B136844
CAS RN: 129607-86-9
M. Wt: 238.4 g/mol
InChI Key: STIIRMZYURVVGK-UHFFFAOYSA-N
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Description

3-Undecylthiophene is a compound with the molecular formula C15H26S . It is a five-membered heterocyclic compound containing a sulfur atom . The molecular weight of 3-Undecylthiophene is 238.44 g/mol .


Synthesis Analysis

Thiophene derivatives, including 3-Undecylthiophene, are synthesized through various strategies, such as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .


Molecular Structure Analysis

The InChI code for 3-Undecylthiophene is 1S/C15H26S/c1-2-3-4-5-6-7-8-9-10-11-15-12-13-16-14-15/h12-14H,2-11H2,1H3 . The compound’s structure is characterized by a long alkyl chain attached to a thiophene ring .


Physical And Chemical Properties Analysis

3-Undecylthiophene is a liquid at room temperature . It has a molecular weight of 238.4 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 10 . The compound’s exact mass and monoisotopic mass are both 238.17552200 g/mol .

Scientific Research Applications

Material Science: Conductive Polymers

3-Undecylthiophene is utilized in the synthesis of conductive polymers. These polymers are integral in creating flexible electronic devices due to their ability to conduct electricity while maintaining the mechanical properties of plastics. Research is ongoing to enhance their conductivity and stability for use in solar cells, OLEDs, and smart textiles .

Pharmacology: Drug Delivery Systems

In pharmacology, 3-Undecylthiophene derivatives are being explored for their potential in drug delivery systems. Their unique structure allows for the development of novel carriers that can improve the solubility and bioavailability of drugs, particularly in targeting specific tissues or organs with controlled release .

Agriculture: Pesticide Formulation

The agricultural sector is investigating the use of 3-Undecylthiophene in pesticide formulations. Its properties may enhance the effectiveness of pesticides, reduce the required dosage, and minimize environmental impact. Studies focus on its potential as a carrier or active ingredient in pest management solutions .

Environmental Science: Pollution Remediation

Research in environmental science has identified 3-Undecylthiophene as a candidate for pollution remediation. Its chemical structure could be beneficial in the adsorption and breakdown of pollutants, offering a new approach to treat contaminated water and soil .

Food Industry: Flavor and Aroma Enhancement

3-Undecylthiophene is being studied for its application in the food industry to enhance flavors and aromas. Its molecular structure could be key in developing new food additives that provide longer-lasting and more intense flavors without altering the nutritional value of the food products .

Cosmetic Industry: Fragrance Development

In the cosmetic industry, 3-Undecylthiophene is explored for fragrance development. Its stability and unique scent profile make it a valuable compound for creating new perfumes and scented products. Research aims to understand its interaction with other fragrance components and its effect on the longevity of the scent .

Safety and Hazards

3-Undecylthiophene should be stored in a dark place, sealed, and at room temperature . The compound is associated with hazard statements H302, H315, H319, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .

Future Directions

While specific future directions for 3-Undecylthiophene are not mentioned in the retrieved sources, research on thiophene derivatives continues to be a topic of interest due to their wide range of applications in medicinal chemistry and material science .

properties

IUPAC Name

3-undecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26S/c1-2-3-4-5-6-7-8-9-10-11-15-12-13-16-14-15/h12-14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIIRMZYURVVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340731
Record name 3-Undecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Undecylthiophene

CAS RN

129607-86-9
Record name 3-Undecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 3-Undecylthiophene?

A1: 3-Undecylthiophene is a thiophene derivative with an 11-carbon alkyl chain attached to the third position of the thiophene ring. Its molecular formula is C15H26S, and its molecular weight is 238.44 g/mol [, ]. Spectroscopic data, including Raman scattering measurements, have been reported, showing sensitivity of the vibrational frequency to torsions between thiophene rings [].

Q2: How is 3-Undecylthiophene used in creating biomaterials?

A2: 3-Undecylthiophene is a key component in synthesizing specialized copolymers for biomaterial applications. Researchers have created a biotinylated poly(3-methanolthiophene-co-3-undecylthiophene) (B-PMUT) copolymer. This copolymer forms stable monolayers using the Langmuir-Blodgett (LB) technique [, , ]. The biotinylation allows for the specific binding of streptavidin, creating a platform for further biomolecule immobilization, such as biotinylated phycoerythrin (B-PE) [, , ].

Q3: Can you explain the advantages of using B-PMUT in biosensing applications?

A3: B-PMUT offers several advantages in biosensing:

  • Surface immobilization: The long alkyl chain of 3-Undecylthiophene facilitates hydrophobic interactions, enabling the stable attachment of B-PMUT to surfaces like silanized glass [, ].
  • Biorecognition: The biotin moiety allows for specific and strong binding to streptavidin. This biotin-streptavidin interaction enables the immobilization of streptavidin-conjugated enzymes like alkaline phosphatase, creating a functional biosensor platform [, ].

Q4: How has 3-Undecylthiophene been used in chemiluminescence-based biosensors?

A4: Researchers have developed a chemiluminescence-based pesticide biosensor using a biotinylated copolymer containing 3-Undecylthiophene [, ]. The biosensor works by immobilizing a streptavidin-conjugated alkaline phosphatase onto a glass surface modified with the biotinylated copolymer. Alkaline phosphatase dephosphorylates a specific substrate, producing a chemiluminescent signal. This signal is inhibited by organophosphorus pesticides like paraoxon and methyl parathion, allowing for their detection [, ].

Q5: What is the significance of the alkyl chain length in poly(3-alkylthiophene)s like 3-Undecylthiophene?

A5: The alkyl chain length in poly(3-alkylthiophene)s, like 3-Undecylthiophene, significantly influences the polymer's solubility and self-assembly properties []. Longer alkyl chains, such as the undecyl group in 3-Undecylthiophene, enhance solubility in organic solvents and contribute to the formation of more ordered structures in the solid state []. This control over morphology and processability is crucial for applications like organic electronics and sensing.

Q6: Are there any known alternatives or substitutes for 3-Undecylthiophene in these applications?

A6: While 3-Undecylthiophene exhibits specific properties suitable for the discussed applications, researchers continue to explore alternative materials. Other polythiophene derivatives with varying alkyl chain lengths or functional groups could offer advantages in terms of cost, synthesis, or specific performance characteristics []. Additionally, alternative immobilization strategies for enzymes and other biomolecules, such as using different polymers or surface modification techniques, are constantly being developed.

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